molecular formula C18H22N4O2 B2378113 N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)furan-2-carboxamide CAS No. 2034409-67-9

N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)furan-2-carboxamide

Cat. No.: B2378113
CAS No.: 2034409-67-9
M. Wt: 326.4
InChI Key: IXEBJYZTOVFHCP-UHFFFAOYSA-N
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Description

N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C18H22N4O2 and its molecular weight is 326.4. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

CGRP Receptor Inhibition and Drug Synthesis

One study outlines the development of a potent CGRP (calcitonin gene-related peptide) receptor antagonist through a stereoselective and economical synthesis, highlighting the importance of such compounds in drug development, particularly for conditions like migraines and cardiovascular diseases. The discussion on convergent synthesis and challenges in assembling the drug substance emphasizes the compound's role in pharmaceutical chemistry (Cann et al., 2012).

Antipsychotic Agent Development

Another investigation into heterocyclic carboxamides, similar in structure to the compound of interest, examined their potential as antipsychotic agents. The study's focus on in vitro binding to dopamine and serotonin receptors, along with in vivo evaluations for antipsychotic activity, underscores the compound's applicability in developing treatments for psychiatric disorders (Norman et al., 1996).

Antimicrobial Activity Exploration

Research on azole derivatives starting from furan-2-carbohydrazide, structurally analogous to the compound in discussion, explored their antimicrobial activities. The study's identification of compounds displaying activity against various microorganisms illustrates the potential utility of such compounds in combating bacterial and fungal infections (Başoğlu et al., 2013).

Metabolism and Bioactivation Studies

A detailed study on the metabolism of prazosin, which shares structural features with the compound of interest, in liver microsomes and cryopreserved hepatocytes, and the characterization of its metabolites using LC/MS, provides insights into drug metabolism and bioactivation. Understanding the metabolic pathways and the identification of new metabolites can inform the development of safer and more effective drugs (Erve et al., 2007).

Anti-tuberculosis Activity and Bioavailability Enhancement

A study focused on synthesizing analogues of an anti-tuberculosis agent, addressing bioavailability issues by modifying structural elements, indicates the relevance of such compounds in enhancing drug efficacy against tuberculosis. The research on bioavailability improvements through structural modification reveals the compound's potential in infectious disease treatment (Tangallapally et al., 2006).

Properties

IUPAC Name

N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c23-18(16-6-3-11-24-16)21-13-7-9-22(10-8-13)17-14-4-1-2-5-15(14)19-12-20-17/h3,6,11-13H,1-2,4-5,7-10H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXEBJYZTOVFHCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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